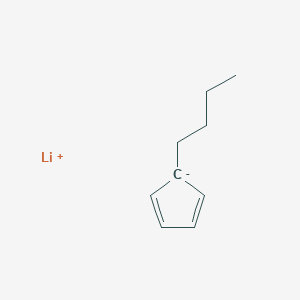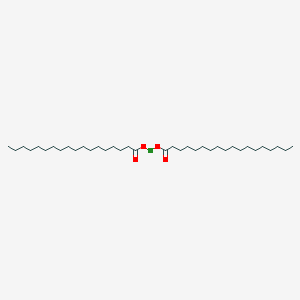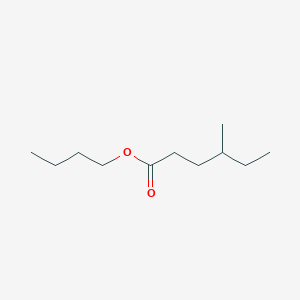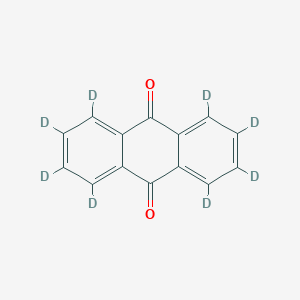
Lithium n-butylcyclopentadienide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Energy Storage Lithium-Ion Batteries
Lithium-based compounds are crucial in the field of energy storage, particularly in the development of lithium-ion batteries (LIBs). These batteries are promising rechargeable energy storage devices due to their high power and energy density . For instance, lithium nitride halide solid-state electrolytes (SSEs) have been used to achieve high areal capacity and long-cycling all–solid-state lithium metal batteries .
Electrochemistry Solid-State Electrolytes
In the field of electrochemistry, lithium-based compounds are used as solid-state electrolytes (SSEs). A high-performing vacancy-rich Li9N2Cl3 SSE has been reported, demonstrating excellent lithium compatibility and atmospheric stability, enabling high–areal capacity, long-lasting all–solid-state lithium metal batteries .
Material Science Polymer Binders
In material science, lithium-based compounds are used in the design of polymer binders for advanced lithium-ion batteries. These binders are pivotal components for maintaining the structural integrity and stability of electrodes in LIBs .
Environmental Science Air Stability
Lithium-based compounds, such as Li9N2Cl3, exhibit robust dry-air stability, which is crucial for their application in various environmental conditions .
Automotive Industry Electric Vehicles
In the automotive industry, lithium-based compounds are used in the batteries of electric vehicles (EVs). Lithium metal batteries are considered promising cells to achieve energy densities above 350 Wh/kg, meeting the performance demands of EVs .
Consumer Electronics Rechargeable Batteries
In consumer electronics, lithium-based compounds are used in the rechargeable batteries of various devices. The high energy density of these batteries has revolutionized consumer electronics in recent decades .
Safety and Hazards
Lithium n-butylcyclopentadienide is classified as a hazardous substance. It is highly flammable and can catch fire spontaneously if exposed to air. It releases flammable gases when in contact with water. It may be fatal if swallowed and enters airways, and it causes severe skin burns and eye damage .
Eigenschaften
IUPAC Name |
lithium;5-butylcyclopenta-1,3-diene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13.Li/c1-2-3-6-9-7-4-5-8-9;/h4-5,7-8H,2-3,6H2,1H3;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUSBQRVKWQOBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCCC[C-]1C=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Li |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium n-butylcyclopentadienide | |
CAS RN |
135630-43-2 |
Source


|
| Record name | Lithium n-butylcyclopentadienide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzoic acid, 2-[4-(dipentylamino)-2-hydroxybenzoyl]-](/img/structure/B146223.png)










![tert-butyl (2S)-2-[[(Z)-1-[[2-(ethylamino)-2-oxoethyl]amino]-4-methyl-1-oxopent-2-en-2-yl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B146249.png)

